molecular formula C5H7ClF2O2S B2920643 [(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride CAS No. 2137844-13-2

[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride

Cat. No.: B2920643
CAS No.: 2137844-13-2
M. Wt: 204.62
InChI Key: WGAIHMKNANPNDK-QWWZWVQMSA-N
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Description

[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride is a specialized chemical compound characterized by its unique structure, which includes a cyclopropyl ring with a difluoromethyl group and a methanesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride typically involves the following steps:

  • Starting Material: The synthesis begins with cyclopropylmethanol as the starting material.

  • Halogenation: The cyclopropylmethanol undergoes halogenation to introduce the difluoromethyl group.

  • Sulfonylation: The resulting difluoromethylcyclopropyl compound is then treated with chlorosulfonic acid to introduce the methanesulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: [(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.

  • Reduction: Reduction reactions can be performed to convert the sulfonyl chloride group to other functional groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of sulfonamides or esters.

Scientific Research Applications

[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be used in biochemical studies to modify biomolecules or as a tool in molecular biology research.

  • Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which [(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamides or esters. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used.

Comparison with Similar Compounds

[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride is unique due to its specific structural features. Similar compounds include:

  • [(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride: This isomer has a different spatial arrangement, leading to different reactivity and properties.

  • [(1S,2S)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride: Another stereoisomer with distinct chemical behavior.

  • Cyclopropylmethanesulfonyl chloride: A related compound without the difluoromethyl group, resulting in different reactivity patterns.

Properties

IUPAC Name

[(1S,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF2O2S/c6-11(9,10)2-3-1-4(3)5(7)8/h3-5H,1-2H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAIHMKNANPNDK-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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